Muramicitol

Description

Historical Context of Muramicitol Identification and Initial Structural Characterization

The identification and structural characterization of this compound are intrinsically linked to the analytical investigation of muramic acid, a unique marker for bacterial peptidoglycan. researchgate.netasm.org Muramic acid is not synthesized by mammalian enzyme systems, making it a definitive indicator of the presence of bacteria or their cell wall remnants. asm.orgnih.gov Early methods for quantifying muramic acid in various samples involved its chemical conversion into more stable or volatile derivatives suitable for analysis by techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.netasm.org

During these analytical procedures, muramic acid, obtained from the acid hydrolysis of bacterial cell walls, is often converted to a derivative such as this compound lactam pentaacetate. asm.orgnih.gov The process involves reduction and derivatization, which creates compounds identifiable by their mass spectra. researchgate.netnih.gov For instance, the analysis of lysozyme (B549824) digests of bacterial cell walls from species like Bacillus licheniformis and Micrococcus lysodeikticus led to the isolation and study of various peptidoglycan fragments. researchgate.netuliege.be In these studies, the hydrolysis products of reduced disaccharides were analyzed to determine their composition, identifying components like this compound and glucosaminitol. uliege.be The structural investigation of these fragments, through chemical and enzymatic techniques, confirmed the identity of the constituent sugars and their linkages, thereby characterizing this compound as the reduced form of muramic acid. researchgate.netuliege.be

Role of this compound as a Derivative of Muramic Acid within Peptidoglycan Architecture

This compound is a derivative of muramic acid, which is a fundamental component of peptidoglycan. ontosight.ai Peptidoglycan, also known as murein, is a massive polymer that forms the bacterial cell wall, providing structural rigidity and protection against osmotic lysis. wikipedia.org The architecture of peptidoglycan consists of long glycan chains made of alternating β-(1,4) linked units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). wikipedia.orgglycopedia.eu

N-acetylmuramic acid is unique to peptidoglycan and is distinguished from N-acetylglucosamine by the presence of a D-lactyl ether group attached to the C-3 position. glycopedia.eu It is this lactyl group's carboxyl end that links to a short peptide stem, typically composed of three to five amino acids. wikipedia.org These peptide stems can then be cross-linked to peptides on adjacent glycan chains, creating a strong, three-dimensional mesh-like structure. wikipedia.orgresearchgate.net

This compound results from the reduction of the aldehyde group at the C-1 position of the muramic acid sugar ring to a primary alcohol, converting it into a sugar alcohol (alditol). This conversion is typically performed in a laboratory setting for analytical purposes, as this compound itself is not a native structural component of the peptidoglycan polymer. uliege.beontosight.ai However, its structure directly reflects its origin from muramic acid, the key anchor point for the peptide side chains that are essential for the cross-linked integrity of the entire peptidoglycan sacculus. ontosight.aiuniprot.org The study of this compound and related derivatives is therefore instrumental in deconstructing the complex peptidoglycan architecture.

Significance of this compound in Understanding Bacterial Physiology and Cell Wall Integrity

The study of this compound holds considerable significance for understanding bacterial physiology and the critical role of cell wall integrity. The bacterial cell wall is a dynamic structure, essential for maintaining cell shape, withstanding internal turgor pressure, and enabling growth and division. nih.gov Because this compound is the direct analytical product of muramic acid, its detection and quantification provide a precise measure of bacterial biomass or cell wall material in a given environment. researchgate.netasm.org

Disrupting the synthesis or integrity of the peptidoglycan layer is a proven strategy for antibacterial agents, such as beta-lactam antibiotics. ontosight.ai Therefore, understanding the detailed structure and synthesis of peptidoglycan components is crucial for developing new antimicrobial therapies, especially in the face of rising antibiotic resistance. ontosight.ai this compound serves as a key tool compound in biochemical studies aimed at elucidating the mechanisms of peptidoglycan biosynthesis and turnover. ontosight.ai By providing a stable reference compound derived from a core peptidoglycan component, it aids in research focused on the enzymes involved in cell wall metabolism and the mode of action of antibiotics that target these pathways. ontosight.ai Consequently, research involving this compound contributes to a deeper knowledge of bacterial cell wall biology, which is fundamental to identifying new targets for the next generation of antibiotics. ontosight.ai

Chemical Data for this compound

| Property | Value |

| CAS Registry Number | 13830-59-6 |

| Molecular Formula | C9H19NO7 |

| Molecular Weight | 253.25 g/mol |

| Density (Calculated) | 1.458 g/cm³ |

| Boiling Point (Calculated) | 592.408°C at 760 mmHg |

| Flash Point (Calculated) | 312.077°C |

Data sourced from ChemBlink.

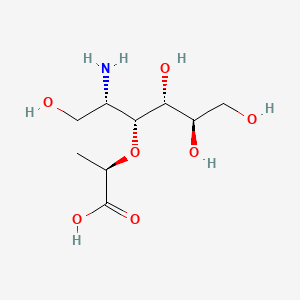

Structure

2D Structure

3D Structure

Properties

CAS No. |

13830-59-6 |

|---|---|

Molecular Formula |

C9H19NO7 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(2R)-2-[(2S,3R,4R,5R)-2-amino-1,4,5,6-tetrahydroxyhexan-3-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H19NO7/c1-4(9(15)16)17-8(5(10)2-11)7(14)6(13)3-12/h4-8,11-14H,2-3,10H2,1H3,(H,15,16)/t4-,5+,6-,7-,8-/m1/s1 |

InChI Key |

YZTBWJCWTCBQKL-OZRXBMAMSA-N |

SMILES |

CC(C(=O)O)OC(C(CO)N)C(C(CO)O)O |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@H]([C@H](CO)N)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CC(C(=O)O)OC(C(CO)N)C(C(CO)O)O |

Other CAS No. |

13830-59-6 |

Synonyms |

muramicitol |

Origin of Product |

United States |

Structural Elucidation and Mechanistic Insights into Muramicitol Formation

Stereochemical Configurations and Their Implications in Muramicitol Biogenesis

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is crucial in biological systems where molecular recognition and interaction are highly specific. This compound, the amino sugar alcohol derived from muramic acid, possesses multiple chiral centers, giving rise to various possible stereoisomers. wikipedia.org The specific stereochemical configuration of naturally occurring this compound is a direct consequence of the stereochemistry of its precursor, N-acetylmuramic acid (MurNAc), a key component of bacterial peptidoglycan. wikipedia.orgcreative-biolabs.com

The biogenesis of this compound is intrinsically linked to the structure of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. wikipedia.org The specific spatial arrangement of the hydroxyl and amino groups on the muramic acid scaffold dictates the stereochemistry of this compound upon reduction. The stereochemical integrity is maintained throughout the enzymatic and chemical processes that lead to its formation, highlighting the stereospecific nature of these reactions. The implications of these configurations are significant, as different stereoisomers can exhibit varied biological activities and may be processed differently by enzymes. The study of these configurations often involves advanced analytical techniques such as NMR spectroscopy and mass spectrometry to determine the precise spatial arrangement of atoms. mestrelab.comrsc.org

Chemical Synthesis Methodologies for this compound and Stereoisomers

The synthesis of this compound and its various stereoisomers in the laboratory is essential for studying its biological functions and for use as analytical standards. Chemical synthesis allows for the production of these compounds in a controlled manner, enabling the investigation of structure-activity relationships. nih.govnih.govnih.govrsc.org

A primary method for synthesizing this compound involves the chemical reduction of N-acetylmuramic acid (MurNAc). uliege.beuliege.be This process typically utilizes a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to convert the aldehyde or ketone functional group of MurNAc into a hydroxyl group, resulting in the formation of the corresponding sugar alcohol, this compound. uliege.beuliege.be

The reaction is generally carried out under controlled conditions to ensure the specific reduction of the desired functional group without affecting other parts of the molecule. uliege.be The resulting this compound can then be purified using chromatographic techniques. uliege.beuliege.be This reduction method provides direct experimental evidence for the structure of this compound and is a fundamental technique for its preparation. uliege.be

For analytical purposes, such as in chromatographic and mass spectrometric analyses, it is often necessary to chemically modify or "derivatize" this compound. Regioselective derivatization involves the specific modification of a particular functional group within the molecule, which can enhance its detectability or improve its separation characteristics.

These strategies are crucial for developing reliable analytical standards for the quantification of this compound in complex biological samples. The synthesis of various analogs and stereoisomers of this compound also aids in understanding the structural requirements for its biological activity. asm.orgnih.gov

Reduction of N-Acetylmuramic Acid

Enzymatic Pathways Leading to this compound from Peptidoglycan Precursors

This compound is formed in biological systems through the enzymatic processing of peptidoglycan, a major component of the bacterial cell wall. wikipedia.orgnih.gov The biosynthesis of peptidoglycan itself is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. researchgate.netresearchgate.netnih.gov

The initial stages involve the synthesis of nucleotide-sugar precursors, UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid, in the cytoplasm. nih.gov A series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) then sequentially add amino acids to UDP-MurNAc to form the pentapeptide side chain. researchgate.net This precursor unit is then transported across the cell membrane and polymerized into the growing peptidoglycan layer. nih.govsigmaaldrich.com

The degradation of peptidoglycan by various enzymes, such as lysozyme (B549824) and other muramidases, can release fragments, including N-acetylmuramic acid. frontiersin.org While the direct enzymatic conversion of these fragments to this compound is not extensively detailed, the reduction of the muramic acid moiety can occur. For instance, anhydro-N-acetylmuramic acid kinase (AnmK) is involved in the recycling of cell wall components by phosphorylating 1,6-anhydro-N-acetylmuramic acid. uniprot.org The subsequent reduction of the carboxyl group of muramic acid or its derivatives would yield this compound.

Isotopic Labeling Approaches for Investigating this compound Biosynthesis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. nih.govtaylorandfrancis.com This approach involves introducing atoms with a different number of neutrons (isotopes), such as ¹³C, ¹⁵N, or ¹⁸O, into precursor molecules. ckisotopes.comnih.govx-chemrx.comeuropa.eu By tracking the incorporation of these isotopes into the final product, researchers can identify the precursor molecules and the sequence of reactions involved in its synthesis. nih.govnih.gov

In the context of this compound biosynthesis, isotopic labeling can be used to follow the conversion of peptidoglycan precursors into this compound. For example, by growing bacteria in a medium containing isotopically labeled glucose or amino acids, the label will be incorporated into the peptidoglycan structure. nih.gov Subsequent analysis of this compound for the presence of the isotope can confirm its origin from peptidoglycan and provide insights into the enzymatic steps involved. asm.org For instance, labeling with ¹⁸O from H₂¹⁸O can help determine the source of oxygen atoms in the molecule, distinguishing between those derived from water or other substrates. nih.govckisotopes.com These studies are critical for a detailed understanding of the metabolic pathways leading to this compound formation.

Muramicitol in Peptidoglycan Metabolism and Cell Wall Dynamics

Integration of Muramicitol into Peptidoglycan Fragments Post-Hydrolysis

This compound itself is not a direct biological substrate for integration into peptidoglycan. Instead, it is a chemical derivative formed during the analytical processing of peptidoglycan fragments. In laboratory settings, after enzymatic hydrolysis of the peptidoglycan sacculus, the resulting muropeptides are often treated with a reducing agent, such as sodium borohydride (B1222165). This reduction step converts the N-acetylmuramic acid residue at the reducing end of a glycan fragment into its alcohol form, N-acetylthis compound. asm.org

This chemical modification is critical for several analytical techniques, particularly for high-performance liquid chromatography (HPLC) analysis of muropeptides. The reduction prevents the anomeric carbon of the terminal MurNAc residue from existing in alpha and beta conformations, which would otherwise lead to peak splitting and complicate the chromatogram. By converting MurNAc to a single, stable this compound entity, researchers can obtain sharp, quantifiable peaks corresponding to specific muropeptide fragments. Therefore, this compound is not "integrated" in a biological sense but is a deliberately created feature of peptidoglycan fragments prepared for detailed structural and quantitative analysis of cell wall turnover. asm.org

Mechanisms of Enzymatic Degradation Yielding this compound

The generation of this compound-containing fragments is a two-stage process: first, the enzymatic degradation of the peptidoglycan polymer into smaller, soluble muropeptides, followed by the chemical reduction of MurNAc to this compound. asm.orgresearchgate.net The enzymes responsible for the initial degradation are known as autolysins or PG hydrolases, which are classified based on the specific bonds they cleave. oup.commdpi.com

Lysozyme (B549824) is a well-characterized N-acetylmuramidase that plays a key role in both host defense and bacterial autolysis. nih.govnih.gov It catalyzes the hydrolysis of the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues in the glycan backbone of peptidoglycan. nih.govnih.govnih.gov The cleavage action of lysozyme breaks the long glycan chains into smaller oligosaccharides, each attached to its peptide stem.

The catalytic mechanism involves two key acidic residues in the enzyme's active site, such as Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52) in hen egg-white lysozyme. nih.gov These residues work in concert to cleave the bond, leading to the structural weakening of the cell wall and, in sufficient concentration, cell lysis. nih.gov The fragments released by lysozyme digestion have a GlcNAc residue at their non-reducing end and a MurNAc residue at their reducing end. It is this terminal MurNAc residue that is subsequently reduced to this compound for analytical purposes. asm.orgnih.gov

N-acetylmuramidases and N-acetylglucosaminidases are two major classes of glycosidases that degrade the peptidoglycan glycan backbone, but they exhibit distinct bond specificities. oup.comtandfonline.com As these enzymes act on the natural peptidoglycan polymer, their substrates contain N-acetylmuramic acid, not this compound.

N-Acetylmuramidases (Lysozymes, EC 3.2.1.17): As previously discussed, these enzymes cleave the β-1,4 linkage between MurNAc and GlcNAc. This action generates fragments with GlcNAc at the non-reducing end and MurNAc at the reducing end. mdpi.comnih.gov

N-Acetylglucosaminidases (EC 3.2.1.52): These enzymes hydrolyze the β-1,4 linkage between GlcNAc and MurNAc. oup.comoup.com Their action produces fragments with MurNAc at the non-reducing end and GlcNAc at the reducing end. The activity of these enzymes is crucial for cell wall metabolism, particularly in Gram-positive bacteria. frontiersin.org

The specificity of these enzymes determines the structure of the resulting muropeptides. For instance, the IspC protein from Listeria monocytogenes has been identified as an N-acetylglucosaminidase. oup.com Its activity is also influenced by other modifications to the peptidoglycan, such as the de-N-acetylation of glucosamine (B1671600) residues, which can confer resistance to hydrolysis. oup.comoup.com

| Enzyme Class | Cleavage Site | Resulting Fragment Ends | Biological Significance |

| N-Acetylmuramidase | MurNAc-β-1,4-GlcNAc | Non-reducing end: GlcNAcReducing end: MurNAc | Host defense (e.g., lysozyme), bacterial autolysis. nih.govnih.gov |

| N-Acetylglucosaminidase | GlcNAc-β-1,4-MurNAc | Non-reducing end: MurNAcReducing end: GlcNAc | Bacterial cell wall turnover and remodeling. oup.comoup.comfrontiersin.org |

While glycosidases cleave the sugar backbone, endopeptidases and carboxypeptidases modify the peptide portion of peptidoglycan. mdpi.com These enzymes are crucial for remodeling the cell wall, allowing for cell growth and division by cleaving the cross-links between glycan strands.

Endopeptidases: These enzymes cleave peptide bonds within the peptide stem or in the cross-bridge connecting two stems. This activity is essential for breaking the covalent links between layers or adjacent strands in the PG mesh, creating space for the insertion of new material. mdpi.com

Carboxypeptidases: These enzymes remove terminal amino acids from the peptide stems. A common activity is the removal of the terminal D-alanine from the pentapeptide precursor, which regulates the extent of cross-linking. nih.gov

The combined action of these peptidases with glycosidases results in a complex mixture of muropeptides of varying sizes and structures (e.g., monomers, dimers, trimers with different peptide stem lengths). When this mixture is analyzed, all fragments containing a MurNAc residue at a reducing end will have it converted to this compound, thereby linking the activity of peptidases to the generation of this compound-derived fragments. nih.gov

Specificity of N-Acetylmuramidases and N-Acetylglucosaminidases on this compound-Containing Substrates

This compound as a Biomarker for Bacterial Cell Wall Turnover and Degradation

The process of peptidoglycan turnover, where up to half of the cell wall material can be degraded and recycled each generation, is a fundamental aspect of bacterial physiology. nih.gov The quantification of degradation products is a direct measure of this turnover rate. Because this compound is the stable, reduced derivative of a core component of peptidoglycan (MurNAc), its measurement provides a highly specific and quantitative biomarker for bacterial cell wall degradation. nih.gov

Advanced Analytical Methodologies for Muramicitol Quantification and Characterization in Research Matrices

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Ultrasensitive Detection

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) stands as a "gold standard" technique for the identification and quantification of Muramicitol in biological and environmental samples. wikipedia.orgasm.org This method combines the superior separation capabilities of gas chromatography with the high selectivity and sensitivity of tandem mass spectrometry. eag.comshimadzu.comtechnologynetworks.com The process involves separating volatile compounds in a gaseous state based on their chemical and physical properties as they interact with a capillary column. wikipedia.orgeag.com Upon exiting the column, the analytes enter the mass spectrometer for detection. eag.com The use of a tandem mass spectrometer (MS/MS), often a triple quadrupole, significantly enhances selectivity by reducing background noise, which is critical when analyzing complex matrices. wikipedia.orgshimadzu.com This allows for detection limits in the picogram (10⁻¹² g) to nanogram (10⁻⁹ g) range. nih.govasm.org

This compound, like muramic acid, is a polar and non-volatile compound, making it unsuitable for direct analysis by GC. sigmaaldrich.com Therefore, a crucial prerequisite is chemical derivatization to convert it into a volatile and thermally stable form. asm.orgjfda-online.comsemanticscholar.org The most established procedure involves converting this compound into This compound lactam pentaacetate . nih.govasm.orgresearchgate.net

This multi-step process begins with the acid hydrolysis of peptidoglycan to release muramic acid, which is then reduced to this compound. The subsequent derivatization involves two key reactions:

Lactamization: The muramic acid molecule undergoes an internal cyclization to form a lactam structure. researchgate.net This reaction can be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diazomethane. researchgate.net

Acetylation: The hydroxyl groups of the this compound lactam are then acetylated, typically using acetic anhydride, to produce the final volatile derivative, this compound lactam pentaacetate (molecular weight, 445 Da). nih.govasm.orgmdpi.com

This derivatization process is essential not only for achieving volatility but also for producing a molecule with a characteristic fragmentation pattern in the mass spectrometer, which is vital for specific detection. asm.orgmdpi.com The optimization of reaction conditions, such as temperature and time, is critical to ensure efficient and reproducible derivatization. sigmaaldrich.comnih.gov

To achieve the highest degree of specificity and sensitivity, GC-MS/MS analysis of this compound is performed using the Multiple Reaction Monitoring (MRM) mode. researchgate.netlabce.comproteomics.com.au MRM is a tandem MS technique that dramatically reduces background interference and increases the signal-to-noise ratio. shimadzu.commtoz-biolabs.com

The process involves two stages of mass filtering using a triple quadrupole mass spectrometer: wikipedia.orgproteomics.com.au

Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to select only the specific molecular ion (or a major fragment) of the target analyte. For this compound lactam pentaacetate, the precursor ion monitored is typically the [M-ketene]⁺ ion at a mass-to-charge ratio (m/z) of 403. nih.govresearchgate.net

Collision-Induced Dissociation (CID) (q2): The selected precursor ion is then fragmented in a collision cell (q2) by colliding it with an inert gas. technologynetworks.com

Product Ion Selection (Q3): The third quadrupole (Q3) is set to monitor for a specific fragment ion, known as the product ion or daughter ion, that results from the fragmentation of the precursor. For the m/z 403 precursor of this compound lactam pentaacetate, the most abundant and characteristic product ion has an m/z of 198. nih.govresearchgate.net

Only a signal that corresponds to the specific transition from the precursor ion to the product ion (e.g., 403 → 198) is recorded. researchgate.net This high specificity allows for accurate quantification even at trace levels in complex samples like tissues or body fluids. nih.govasm.orgmdpi.com

Table 1: Key GC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Value / Setting | Source(s) |

|---|---|---|---|

| Derivatization Product | Volatile form of this compound for GC analysis. | This compound lactam pentaacetate | nih.gov, asm.org |

| GC Column | Type of capillary column used for separation. | Nonpolar, DB-5ms fused silica | researchgate.net, asm.org |

| Ionization Mode | Method used to ionize the analyte. | Electron Impact (EI) | nih.gov, asm.org |

| Precursor Ion (Q1) | Mass-to-charge ratio (m/z) of the parent ion selected. | 403 | researchgate.net, nih.gov |

| Product Ion (Q3) | Mass-to-charge ratio (m/z) of the fragment ion detected. | 198 | researchgate.net, nih.gov |

| MRM Transition | The specific precursor-to-product ion transition monitored. | 403 → 198 | researchgate.net |

For accurate and precise absolute quantification, an internal standard is essential to correct for variations in sample preparation, derivatization efficiency, and instrument response. eag.comnih.gov The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. nih.gov

In this compound analysis, a stable isotope-labeled version of muramic acid, such as ¹³C-labeled muramic acid , is the preferred internal standard. nih.govasm.orgresearchgate.net This standard is added to the sample at a known concentration before the hydrolysis and derivatization steps. asm.org It behaves identically to the natural (¹²C) this compound throughout the entire analytical procedure. nih.gov

Because of the mass difference, the ¹³C-labeled internal standard is detected via a different MRM transition. The precursor ion for the ¹³C-labeled this compound lactam pentaacetate is m/z 412, which fragments to a product ion of m/z 205. nih.gov

Table 2: MRM Transitions for this compound and its Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | MRM Transition | Source(s) |

|---|---|---|---|---|

| This compound | 403 | 198 | 403 → 198 | researchgate.net, nih.gov |

| ¹³C-labeled this compound (Internal Standard) | 412 | 205 | 412 → 205 | nih.gov |

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the sample against a calibration curve prepared with known amounts of the analyte and internal standard. nih.govasm.org

Application of Multiple Reaction Monitoring (MRM) for Specificity and Sensitivity

High-Performance Liquid Chromatography (HPLC) for Separation and Detection of this compound and Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.comwikipedia.orgshimadzu.com The method relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org Separation occurs based on the different interactions of the sample components with the stationary phase. shimadzu.com

While GC-MS/MS is often preferred for its sensitivity, HPLC has been employed for the analysis of this compound and its derivatives, particularly in the analysis of muropeptides resulting from peptidoglycan digestion. Reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.net This allows for the separation of muropeptides, some of which contain this compound at their reducing end after chemical reduction. researchgate.net

Detection can be achieved using various detectors, such as UV-visible detectors, which measure absorbance at specific wavelengths. wikipedia.orginfitek.com However, for greater specificity, HPLC systems are often coupled with mass spectrometers (LC-MS), combining the separation power of HPLC with the detection capabilities of MS.

Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Muropeptide Analysis Involving this compound

Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly suited for the analysis of large, non-volatile biomolecules like peptides and muropeptides. msesupplies.comnih.govmdpi.com In this method, the sample is co-crystallized with a matrix material that strongly absorbs laser light. nih.gov A pulsed laser beam irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically by adding a single charge. nih.gov

This technique is invaluable for characterizing the complex mixture of muropeptides obtained after enzymatic digestion of bacterial peptidoglycan. researchgate.net After separating these muropeptides by HPLC, MALDI-TOF MS can be used to determine their molecular weights with high accuracy. researchgate.net This information is critical for elucidating the structure of the peptidoglycan, including identifying modifications such as the presence of this compound, which results from the reduction of muramic acid residues. researchgate.net The technique is known for its speed and ability to analyze complex mixtures, making it a cornerstone in peptidoglycan structural studies. frontiersin.orgnih.gov

Spectrophotometric and Spectroscopic Methods for this compound Characterization

Spectrophotometric and spectroscopic methods provide valuable information about the chemical structure and concentration of molecules.

UV-Visible Spectrophotometry: This technique measures the absorption of ultraviolet or visible light by a compound in solution. researchgate.netsamipubco.comnih.gov While less specific than mass spectrometry, it can be used for the quantitative estimation of compounds that contain chromophores (light-absorbing groups). samipubco.com In the context of this compound research, UV spectrophotometry might be used to monitor reactions, such as following the reduction of muramic acid to this compound, or for quantifying derivatives that have been tagged with a UV-absorbing label. asm.org However, its application is limited by potential interference from other absorbing compounds in the sample matrix. drawellanalytical.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. preprints.org The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups (e.g., O-H, C=O, N-H). preprints.org FT-IR could be used to characterize this compound and its derivatives, for example, to confirm the formation of the lactam ring (which shows a characteristic C=O stretch) during the derivatization process for GC-MS analysis. researchgate.netpreprints.org

These spectroscopic methods are generally used for bulk characterization or as complementary techniques to more specific methods like mass spectrometry. slu.secsic.es

Research on Muramicitol Derivatives and Analogues

Synthetic Strategies for Muramicitol Analogues with Modified Functional Groups

The generation of this compound analogues with altered functional groups is a key strategy for exploring structure-activity relationships with target enzymes. These synthetic approaches often start with muramic acid or its derivatives and involve chemical modifications to introduce or alter functional groups.

A primary method for creating a this compound derivative is through the reduction of the anomeric carbon of muramic acid or muropeptides, typically using a reducing agent like sodium borohydride (B1222165). This process converts the cyclic sugar into its open-chain alditol form, this compound. asm.org Further modifications can then be introduced. For instance, acetylation is a common strategy to modify hydroxyl and amino groups, leading to derivatives like this compound pentaacetate. researchgate.netnih.gov The formation of a lactam ring within the this compound structure has also been reported, resulting in this compound lactam pentaacetate, which can be analyzed by gas chromatography-tandem mass spectrometry. nih.gov

General strategies for modifying natural products can be adapted for the synthesis of diverse this compound analogues. nih.gov These can include:

Functional Group Interconversion: Modifying existing functional groups, such as the carboxyl group of the lactyl moiety or the hydroxyl groups of the sugar backbone. For example, the carboxyl group can be esterified or converted into an amide. researchgate.net

Introduction of New Functional Groups: Introducing functionalities like halogens, nitro groups, or various alkyl and aryl groups at specific positions on the this compound scaffold. nih.gov These modifications can alter the molecule's polarity, size, and electronic properties.

Post-Synthetic Modification: Performing chemical transformations on an already synthesized this compound analogue to create a library of related compounds. mdpi.com

These synthetic strategies allow for the creation of a diverse library of this compound analogues, which are instrumental in dissecting the molecular interactions with peptidoglycan-modifying enzymes.

| Parent Compound | Modification Strategy | Resulting Derivative/Analogue | Reference |

| Muramic Acid/Muropeptides | Reduction with Sodium Borohydride | This compound/Reduced Muropeptides | asm.org |

| Muramic Acid | Acid Hydrolysis, Acetylation | This compound Lactam Pentaacetate | nih.gov |

| Muramic Acid | Reaction with O-(pentafluorobenzyl)hydroxylamine and Acetic Anhydride | Volatile Oxime Derivatives | researchgate.net |

| General Natural Products | Introduction of Solubilizing Groups (e.g., amino groups) | More soluble analogues | nih.gov |

| General Natural Products | Halogenation | Halogenated Analogues | nih.gov |

Investigations into the Substrate Specificity of Enzymes with this compound Analogues

The substrate specificity of an enzyme describes its ability to bind to and act upon a specific substrate. researchgate.net this compound analogues are valuable tools for investigating the substrate specificity of enzymes that modify peptidoglycan, such as lysozymes, amidases, and carboxypeptidases. By systematically altering the structure of this compound, researchers can identify the key functional groups and structural features required for enzyme recognition and catalysis.

Enzymes that act on peptidoglycan recognize specific structural motifs within their substrates. For example, lysozyme (B549824) cleaves the β-(1,4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG). wikipedia.org The specificity of these enzymes can be probed using this compound analogues that have modifications at various positions:

The Lactyl Moiety: The D-lactyl ether group at the C3 position of the glucosamine (B1671600) backbone is a defining feature of muramic acid. Modifying this group in this compound analogues can reveal its importance for enzyme binding.

The Peptide Side Chain: In muropeptides, a peptide chain is attached to the lactyl group. Analogues of this compound-peptides with variations in the amino acid sequence can be used to study the specificity of peptidases.

The Sugar Backbone: Modifications to the hydroxyl or N-acetyl groups of the glucosamine backbone can affect enzyme binding and activity.

Transition state analogues are a specific class of inhibitors that mimic the high-energy transition state of a substrate during an enzyme-catalyzed reaction. wikipedia.org Designing this compound-based transition state analogues could lead to potent and specific inhibitors of peptidoglycan-modifying enzymes. For instance, introducing a functional group that mimics the tetrahedral intermediate of a glycosidic bond cleavage could tightly bind to the active site of a lysozyme. wikipedia.org

While extensive studies with a broad range of this compound analogues are not widely reported, the principles of substrate specificity studies using other substrate analogues are directly applicable. plos.orgmdpi.com Kinetic analyses, such as determining the Michaelis constant (Km) and the catalytic rate (kcat), with different this compound analogues can provide quantitative data on how structural changes affect enzyme affinity and turnover. plos.org

| Enzyme Class | Natural Substrate Feature | Potential this compound Analogue Modification | Purpose of Investigation |

| Lysozymes | β-(1,4)-glycosidic linkage | Modification of hydroxyl groups involved in binding | To understand the role of specific hydroxyls in recognition and catalysis. |

| Amidases | Amide bond between muramic acid and peptide | Alteration of the lactyl group or N-terminus of the peptide | To probe the specificity of amide bond cleavage. |

| Carboxypeptidases | C-terminal amino acids of the peptide stem | Synthesis of this compound-peptides with different C-terminal residues | To determine the sequence specificity of the peptidase. |

| Transpeptidases | Peptide cross-bridges | Use of this compound-peptide analogues that mimic the donor and acceptor stems | To identify inhibitors of peptidoglycan cross-linking. |

Role of this compound Derivatives in Biochemical Assays for Peptidoglycan Modifying Enzymes

This compound and its derivatives serve as essential tools in a variety of biochemical assays designed to study the activity and function of peptidoglycan-modifying enzymes. Their stability and structural similarity to natural substrates make them ideal for use as standards, probes, and inhibitors in these assays.

One of the primary uses of this compound is as a reference standard in chromatographic analyses of peptidoglycan digests. tandfonline.com For example, after enzymatic digestion of bacterial cell walls with lysozyme, the resulting muropeptides can be reduced with sodium borohydride to their corresponding this compound derivatives. asm.org These reduced products are then separated and quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). plos.org The presence and quantity of specific this compound-containing fragments provide detailed information about the structure of the peptidoglycan and the sites of enzyme cleavage.

This compound derivatives are also employed in turbidometric assays to assess the susceptibility of peptidoglycan to lysozyme hydrolysis. In these assays, purified peptidoglycan is incubated with lysozyme, and the decrease in turbidity over time, which corresponds to the breakdown of the peptidoglycan, is monitored spectrophotometrically. plos.org By using peptidoglycan with known modifications or by adding specific this compound-based inhibitors, researchers can study how these factors affect the rate of hydrolysis.

Furthermore, this compound-containing fragments are used to determine the specific activity of various peptidoglycan hydrolases. For instance, the activity of MurNAc-L-Ala amidases, which cleave the amide bond between N-acetylmuramic acid and L-alanine, can be assayed using purified disaccharide-peptides as substrates. tandfonline.com The release of the peptide from the this compound-containing disaccharide can be monitored to quantify enzyme activity.

The development of Förster resonance energy transfer (FRET)-based assays has provided a real-time method to monitor peptidoglycan synthesis. elifesciences.org While not directly using this compound, these assays rely on synthetic lipid II analogues, which contain muramic acid. The principles of these assays could be adapted using fluorescently labeled this compound derivatives to act as probes or competitive inhibitors to study enzyme kinetics in a membrane environment.

| Assay Type | Role of this compound Derivative | Information Obtained | Reference |

| RP-HPLC Analysis of Muropeptides | As a reduced, stable product of muropeptides | Structural analysis of peptidoglycan, identification of enzyme cleavage sites | asm.orgplos.org |

| Lysozyme Action Studies | As a reference standard | Identification of the products of lysozyme digestion | tandfonline.com |

| Turbidometric Hydrolysis Assay | As a component of the substrate (peptidoglycan) or as a potential inhibitor | Susceptibility of peptidoglycan to enzymatic hydrolysis | plos.org |

| Amidase Activity Assay | As a component of the disaccharide-peptide substrate | Specific activity of MurNAc-L-Ala amidases | tandfonline.com |

Future Research Directions and Emerging Areas in Muramicitol Studies

Development of Advanced Probes and Labeling Techniques for In Situ Muramicitol Visualization

A primary challenge in studying this compound is its detection and quantification within complex biological samples. While current methods are effective, future research will likely focus on developing novel probes and labeling techniques for real-time, in situ visualization.

Current State and Future Prospects:

Currently, the gold standard for muramic acid detection involves its chemical reduction to this compound, followed by derivatization to this compound lactam pentaacetate. nih.govasm.orgasm.org This derivative is then analyzed using highly sensitive techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.netresearchgate.net This method offers excellent specificity and sensitivity, with detection limits in the range of nanograms per milligram of tissue. asm.orgasm.org It has been successfully used to detect bacterial debris in various mammalian tissues and fluids, providing insights into the role of persistent bacterial components in inflammatory diseases. nih.govasm.orgasm.org

Future advancements are anticipated in the following areas:

Fluorescent Probes: Development of specific fluorescently-labeled probes that can bind directly to this compound or its immediate precursors within intact cells or tissue samples. This would enable live-cell imaging and a more dynamic understanding of peptidoglycan turnover and localization.

Click Chemistry: Employing bio-orthogonal click chemistry reactions to label muramic acid or this compound. This would involve introducing a modified sugar analog that can be specifically tagged with a reporter molecule (e.g., a fluorophore or biotin) for visualization and purification.

Enhanced Mass Spectrometry: Improving mass spectrometry techniques for direct detection without extensive derivatization, potentially using advanced ionization methods or ion mobility spectrometry to increase throughput and simplify sample preparation. researchgate.net

These advanced techniques would be invaluable for studying the distribution of bacterial remnants in host tissues and understanding the kinetics of peptidoglycan metabolism in real-time.

| Technique | Derivative/Target | Primary Application | Reference |

|---|---|---|---|

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | This compound lactam pentaacetate | Quantification of bacterial cell wall debris in host tissues and fluids. | nih.govasm.orgasm.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Dansyl derivative | Fluorospectrometric detection of amino sugars like muramic acid. | nih.gov |

Computational Modeling of this compound Interactions with Bacterial Cell Wall Components and Enzymes

Computational modeling offers a powerful, predictive approach to understanding molecular interactions at an atomic level. mghpcc.org Applying these methods to this compound can provide profound insights into its role within the bacterial cell wall and its interactions with various enzymes. Structure-based modeling, which uses the 3D structure of proteins, allows for the direct simulation of ligand-protein interactions through computational docking. nih.gov

Areas for Computational Investigation:

Enzyme-Ligand Docking: Simulating the docking of this compound and its parent molecule, muramic acid, into the active sites of peptidoglycan-modifying enzymes (e.g., lysozymes, amidases, transpeptidases). This can predict binding affinities and identify key amino acid residues involved in the interaction, explaining how these enzymes recognize their substrates. nih.gov

Molecular Dynamics (MD) Simulations: Performing MD simulations to model the dynamic behavior of this compound within the complex, flexible environment of the peptidoglycan sacculus. mghpcc.org This can reveal how this compound influences the local structure and mechanical properties of the cell wall.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model enzymatic reactions involving muramic acid. mghpcc.org This could elucidate the precise chemical steps of peptidoglycan synthesis and degradation, providing a basis for designing novel enzyme inhibitors.

These computational approaches can accelerate research by prioritizing experimental targets and providing a theoretical framework for interpreting experimental data. mdpi.com

Comprehensive Elucidation of Regulatory Networks Governing this compound Metabolism in Diverse Bacterial Species

This compound is a product of muramic acid, a central component of peptidoglycan. The synthesis, degradation, and recycling of peptidoglycan are tightly regulated processes essential for bacterial survival. Understanding the complex regulatory networks that govern the flux of metabolites through these pathways is a key future research direction.

Systems Biology Approaches: Future studies will likely integrate high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics) to construct genome-scale metabolic models (GEMs) for various bacterial species. mdpi.com These models can be used to:

Identify Key Regulatory Nodes: Pinpoint the transcription factors, signaling proteins, and enzymes that control the flow of precursors into and out of the peptidoglycan synthesis pathway. nih.govnih.gov

Predict Metabolic Responses: Simulate how bacteria adjust their peptidoglycan metabolism in response to different environmental conditions, such as nutrient limitation, antibiotic stress, or the presence of host immune factors. mdpi.com

Analyze Metabolic Flux: Use techniques like Flux Balance Analysis (FBA) to quantify the flow of metabolites, including the precursors to muramic acid, through the network under different growth conditions.

Elucidating these networks will be crucial for understanding bacterial adaptation and identifying novel targets for antimicrobial agents that disrupt cell wall homeostasis. jcancer.orgfrontiersin.org

Exploration of this compound's Presence and Role in Non-Canonical or Modified Peptidoglycan Structures

While the basic structure of peptidoglycan is conserved, many bacteria introduce modifications to alter its properties. A significant emerging area of research is the study of non-canonical peptidoglycan structures, which can impact cell wall integrity, antibiotic resistance, and host-pathogen interactions. nih.gov

Non-Canonical Modifications and this compound: One important modification is the incorporation of non-canonical D-amino acids (NCDAAs) into the peptide stems of peptidoglycan, a process observed in bacteria like Vibrio cholerae. glycopedia.eunih.gov These NCDAAs can alter the degree of peptidoglycan cross-linking and affect its recycling. umu.se

Future research in this area will aim to:

Detect Muramic Acid in Modified Muropeptides: Use sensitive analytical techniques, which rely on the conversion to this compound, to determine if muramic acid residues are present in these non-canonical structures and at what abundance.

Investigate Structural Impact: Determine how the presence of NCDAAs in adjacent peptide stems affects the conformation and chemical environment of the N-acetylmuramic acid sugar backbone.

Analyze Regulatory Feedback: Explore how muropeptides containing these non-canonical modifications are sensed by the cell and whether they trigger feedback loops that regulate the activity of cell wall synthesis or modification enzymes. Studies have shown that muropeptides containing NCDAAs can inhibit broad-spectrum racemases, suggesting a sophisticated feedback mechanism. nih.gov

Understanding the role and context of muramic acid (via this compound detection) in these diverse and modified peptidoglycan structures will provide a more complete picture of the adaptability and complexity of the bacterial cell wall. glycopedia.eu

Q & A

Q. How should researchers document methodological deviations or batch-to-batch variability in this compound studies?

- Methodological Answer : Maintain detailed lab notebooks with LOT numbers for reagents and raw spectral data (e.g., NMR/HPLC chromatograms). Use version-controlled electronic lab notebooks (ELNs) for traceability. Disclose variability in supplementary materials, including statistical comparisons of biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.